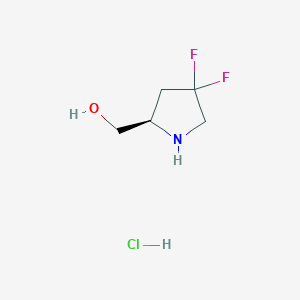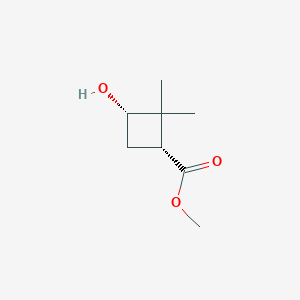
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one
Overview
Description
“4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one” is a chemical compound with the CAS Number: 1062292-60-7 . It has a molecular weight of 333.16 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(3-bromo-4-fluorobenzylidene)-3,4-dihydrophthalazin-1(2H)-one . The Inchi Code is 1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20) .Scientific Research Applications
Aldose Reductase Inhibition and Diabetic Complications
ICI 128,436 , a chemically novel, potent inhibitor of aldose reductase, exhibits significant promise in mitigating diabetic complications. The compound, closely related to 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one, has been demonstrated to reduce sorbitol levels in sciatic nerve, lens, retina, and renal cortex of streptozotocin diabetic rats. Its efficacy in preventing cataracts and ameliorating motor nerve conduction velocity suggests its therapeutic value for diabetic patients (Stribling et al., 1985).
Poly(ADP-ribose) Polymerase Inhibition for Cancer Therapy
The compound KU-0059436 (AZD2281) , which falls within the scope of 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one derivatives, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. It demonstrates significant activity against BRCA1-deficient breast cancer cell lines and is under clinical development for treating BRCA1- and BRCA2-defective cancers (Menear et al., 2008).
Antimycobacterial Activities and Inhibition of Mycobacterium tuberculosis
Novel phthalazinyl derivatives have shown significant in vitro and in vivo activities against various mycobacterial species and Mycobacterium tuberculosis (MTB) isocitrate lyase enzyme. These studies underline the potential of such derivatives in treating mycobacterial infections and targeting the MTB isocitrate lyase enzyme as a therapeutic strategy (Sriram et al., 2009).
Advanced Materials and Polymer Science
Research into 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one and its polymers through polycondensation reactions has spotlighted the utility of these compounds in creating high-performance polymers. These polymers exhibit excellent solubility, distinguished thermal properties, and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMKEBJMBOLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



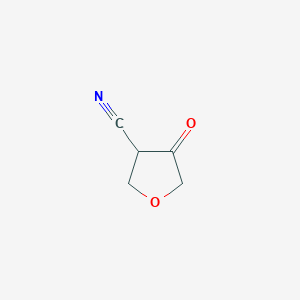
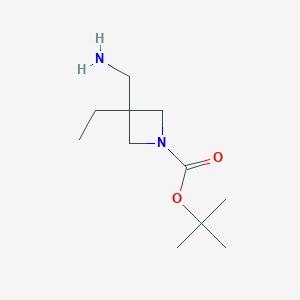
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
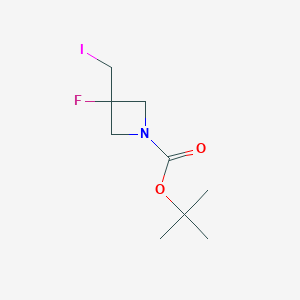
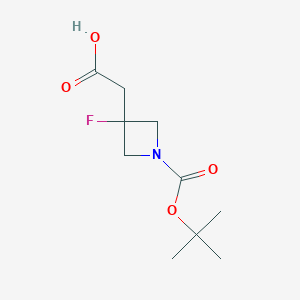
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

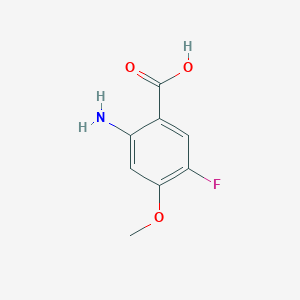
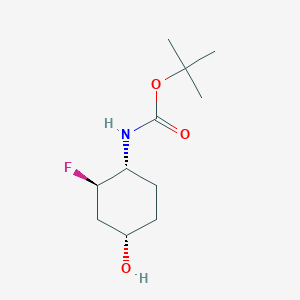
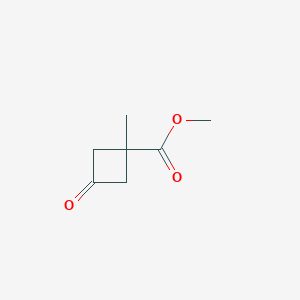
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
